Di-methylsulfoxide trihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
35387-50-9 |
|---|---|
Molecular Formula |
C2H12O4S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
methylsulfinylmethane;trihydrate |
InChI |
InChI=1S/C2H6OS.3H2O/c1-4(2)3;;;/h1-2H3;3*1H2 |
InChI Key |
ZEKCMKDIJBLBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C.O.O.O |
Origin of Product |
United States |
Fundamental Structural Characterization of Di Methylsulfoxide Trihydrate
Solid-State Structures and Polymorphism
The solid-state behavior of the dimethyl sulfoxide-water system is complex, featuring the formation of several stoichiometric hydrates upon cooling. These hydrates have distinct crystal structures and exhibit phase transitions under specific temperature conditions.
Crystallographic Analysis of Dimethylsulfoxide Trihydrate
Recent studies using neutron powder diffraction have provided detailed insights into the crystal structure of di-methylsulfoxide trihydrate. nih.gov
This compound crystallizes in the monoclinic crystal system. nih.gov The determined space group is P2₁/c. nih.gov This space group indicates a center of symmetry and a screw axis, which dictates the arrangement of molecules within the crystal lattice.
The unit-cell parameters for this compound were determined at a temperature of 195 K. nih.gov These parameters define the dimensions and shape of the unit cell, which is the fundamental repeating unit of the crystal.
| Parameter | Value nih.gov |
| a | 10.26619 (3) Å |
| b | 7.01113 (2) Å |
| c | 10.06897 (3) Å |
| β | 101.5030 (2)° |
| Volume | 710.183 (3) ų |
| Z | 4 |
Table 1: Unit-cell parameters of this compound at 195 K.
The molecular packing within the this compound crystal is characterized by a unique arrangement of water and DMSO molecules. nih.gov Two of the three water molecules form sheets composed of four- and eight-sided rings. nih.gov The DMSO molecules are positioned between these water sheets. The third water molecule links the DMSO molecules along the b-axis, creating what can be described as water-DMSO-water tapes. nih.gov This intricate network of hydrogen bonding and molecular arrangement is a key feature of the trihydrate's structure. researchgate.net The interlocking of DMSO molecules from adjacent chains brings antiparallel O—S dipole pairs into close proximity. researchgate.net
Identification and Characterization of Other Stoichiometric Hydrates in the Dimethyl Sulfoxide-Water System
In addition to the trihydrate, the dimethyl sulfoxide-water system also forms other stoichiometric hydrates, most notably a dihydrate (DMSO·2H₂O). nih.gov Two different polymorphs of the dihydrate, termed α and β, have been identified. nih.gov
The α-phase of DMSO dihydrate is also monoclinic with the space group P2₁/c. nih.gov Its structure consists of water-DMSO-water chains that polymerize to form sheets of eight-sided rings. nih.gov The β-phase of DMSO dihydrate has been observed to be unstable and irreversibly converts to the α-phase above approximately 180 K. nih.gov
| Hydrate (B1144303) | Crystal System | Space Group | Unit-Cell Parameters (at 175 K) nih.gov |
| α-DMSO·2H₂O | Monoclinic | P2₁/c | a = 6.30304 (4) Å, b = 9.05700 (5) Å, c = 11.22013 (7) Å, β = 105.9691 (4)° |
| β-DMSO·2H₂O | Monoclinic | P2₁/c (likely) | a = 6.17448 (10) Å, b = 11.61635 (16) Å, c = 8.66530 (12) Å, β = 101.663 (1)° |
Table 2: Crystallographic data for Dimethyl Sulfoxide (B87167) Dihydrate Polymorphs.
Phase Transitions and Thermodynamic Behavior of Hydrates
The hydrates within the dimethyl sulfoxide-water system exhibit distinct phase transition behaviors upon warming. nih.gov For instance, α-DMSO·2H₂O undergoes a solid-state transformation when heated above 198 K, decomposing into a mixture of DMSO·3H₂O and anhydrous DMSO. nih.govresearchgate.net This mixture then forms a stable eutectic at approximately 203 K. nih.govresearchgate.net The β-phase of the dihydrate is metastable and transforms into the more stable α-phase above roughly 180 K. nih.gov The existence of a crystalline DMSO trihydrate phase has been confirmed, and its crystallization from an amorphous freeze-concentrated phase during thawing has been observed. researchgate.net
Spectroscopic Probing of Molecular Structure in Hydrated Environments
Spectroscopic methods are powerful tools for investigating the molecular-level details of DMSO hydration, revealing how water molecules interact with and influence the structure of DMSO.
Nuclear Magnetic Resonance (NMR) Spectroscopic Signatures for Hydrate Species
Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. In hydrated DMSO species, the formation of hydrogen bonds with water molecules alters the electron density around the protons (¹H) and carbon (¹³C) atoms of the methyl groups. While specific spectra for the solid trihydrate are not detailed in the provided context, the principles of NMR suggest that these interactions would lead to distinct chemical shifts compared to anhydrous DMSO.
In standard NMR applications, deuterated DMSO (DMSO-d₆) is a common solvent. Commercially available DMSO-d₆ typically contains a residual amount of DMSO-d₅, which presents a characteristic quintet in the ¹H NMR spectrum. wikipedia.org The ¹³C NMR spectrum of DMSO-d₆ shows a septet. wikipedia.org The precise positions of these peaks are influenced by interactions with any residual water, a principle that underlies the study of hydrated species.
Interactive Data Table: Key NMR Signals for Deuterated Dimethyl Sulfoxide
| Nucleus | Isotope | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) | Note |
|---|---|---|---|---|---|
| Hydrogen | ¹H | 2.50 | Quintet | JHD=1.9 | Residual DMSO-d₅ in DMSO-d₆ wikipedia.org |
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. For di-methylsulfoxide, a key diagnostic peak is the S=O stretching vibration. researchgate.netresearchgate.net This vibrational mode is sensitive to the molecule's environment, particularly hydrogen bonding. In the context of DMSO trihydrate, the interaction between the oxygen atom of the sulfoxide group and the hydrogen atoms of water molecules would directly influence the frequency of this S=O stretch. A distinct peak for this bond is observed around 1042 cm⁻¹ in the FTIR spectrum of DMSO. researchgate.netresearchgate.net The formation of hydrogen bonds in the trihydrate would be expected to cause a shift in this vibrational frequency, providing a signature for the hydrated state.
Interactive Data Table: Characteristic FTIR Peak for Dimethyl Sulfoxide
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Significance |
|---|
Rotational Spectroscopy for Gas-Phase Dimethyl Sulfoxide-Water Complexes
To understand the fundamental interactions between DMSO and water at a molecular level, rotational spectroscopy has been used to study isolated 1:1 complexes in the gas phase. nih.govacs.org These high-resolution spectroscopic studies, in conjunction with quantum chemical calculations, have precisely determined the structure of the DMSO-water dimer. nih.govfigshare.com
Theoretical and Computational Elucidation of Structural Features
Theoretical and computational chemistry plays a crucial role in complementing experimental data and providing a deeper understanding of the structural features of this compound and its related complexes.
Quantum chemical calculations, such as those at the MP2/aug-cc-pVTZ level of theory, have been used to predict the stable geometries of DMSO-water complexes. acs.org For the 1:1 dimer, these calculations identified three stable conformers. acs.org Advanced methods like Atoms in Molecules (AIM) and Symmetry-Adapted Perturbation Theory (SAPT) have been employed to analyze and quantify the non-covalent interactions, including hydrogen bond energies, that govern the structure of these complexes. nih.govnih.govacs.org
For the solid state, neutron powder diffraction data has been analyzed to determine the crystal structure of this compound. It crystallizes in a monoclinic system with the space group P2₁/c. nih.govresearchgate.net The structure consists of sheets formed by two of the water molecules, creating a pattern of four- and eight-sided rings. nih.govresearchgate.net The DMSO molecules are situated between these sheets and are linked by the third water molecule, forming distinct water-DMSO-water tapes along the b-axis. nih.govresearchgate.net
Interactive Data Table: Crystallographic Data for this compound at 195 K
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c nih.govresearchgate.net |
| a | 10.26619 (3) Å nih.gov |
| b | 7.01113 (2) Å nih.gov |
| c | 10.06897 (3) Å nih.gov |
| β | 101.5030 (2)° nih.gov |
| Volume (V) | 710.183 (3) ų nih.gov |
Table of Mentioned Compounds
| Compound Name | Formula |
|---|---|
| Di-methylsulfoxide | (CH₃)₂SO |
| This compound | (CH₃)₂SO·3H₂O |
| Di-methylsulfoxide dihydrate | (CH₃)₂SO·2H₂O |
| Water | H₂O |
Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis
Quantum chemical calculations are powerful tools for investigating the structures and energetics of molecular clusters like this compound. acs.orgnih.gov Time-independent quantum chemical methods have been employed to explore stable conformations of DMSO-(H₂O)n clusters, including the trihydrate (n=3). acs.org These calculations help in identifying the most stable spatial arrangements of the water molecules around the DMSO molecule.
Initial explorations of the potential energy surfaces of DMSO-water clusters often begin with methods like classical molecular dynamics, followed by more accurate quantum mechanical optimizations. uit.no For instance, stable conformations of DMSO-(water)n (for n = 1, 2, 3, and 4) have been described using molecular dynamics simulations, and the interaction energies of the hydrogen bonds in these stable conformations have been calculated using various theoretical methods. acs.org
Studies have reoptimized the structures of DMSO-(water)n (n = 1, 2, and 3) at the ab initio level, providing high-fidelity geometric parameters. acs.org These calculations reveal that in the most stable conformations, water molecules form hydrogen bonds with the oxygen atom of DMSO. researchgate.net Specifically, the water molecule can act as a donor in a primary OH···O=S bond and an acceptor of weak C-H···OH bonds with the methyl hydrogens of DMSO. researchgate.net
The optimized structures derived from quantum chemical calculations can differ significantly from those identified through molecular dynamics simulations, highlighting the importance of high-level theoretical treatments. acs.orgnih.gov The analysis of these structures often involves classifying them based on hydrogen-acceptor interactions, which are well-separated on an interaction energy scale. acs.orgnih.gov
| Computational Method | Focus of Study | Key Findings |
| Time-independent quantum chemical methods | Stable supermolecules of 1DMSO-nWater clusters acs.orgnih.gov | Identification of stable cluster candidates at specific mole fractions. acs.orgnih.gov |
| Ab initio reoptimization | Conformations of DMSO-(water)n (n=1, 2, 3) acs.org | Refined geometric parameters and interaction details. acs.org |
| Molecular Dynamics (MD) Simulations | Stable conformations of DMSO-(water)n complexes acs.org | Initial description of cluster geometries and hydrogen bond energies. acs.org |
| Rotational Spectroscopy & Quantum Chemical Calculations | Structure of 1:1 DMSO-water complex acs.org | Determined that water lies in the symmetry plane of DMSO, forming a complex with overall Cₛ symmetry. researchgate.net |
Insights into S=O and C-H Bond Modifications upon Hydration
The formation of hydrogen bonds between DMSO and water molecules leads to discernible changes in the bond lengths and vibrational frequencies within the DMSO molecule itself. Theoretical calculations have provided significant insights into these modifications.
Upon hydration, a notable elongation of the S=O bond in DMSO is observed. acs.org This is a direct consequence of the oxygen atom of DMSO acting as a hydrogen bond acceptor. The interaction with the hydrogen atoms of the water molecules weakens the S=O double bond, causing it to lengthen. This finding is supported by both theoretical calculations and experimental techniques like FTIR spectroscopy. acs.org
Conversely, the C-H bonds of the methyl groups in DMSO typically experience a contraction upon hydration. acs.org This phenomenon is attributed to the formation of weak C-H···O hydrogen bonds, where the oxygen atoms of the water molecules act as acceptors. researchgate.net This interaction leads to a slight strengthening and shortening of the C-H bonds. Infrared spectroscopy studies of DMSO/D₂O mixtures have shown that the frequencies of the C-H stretching vibrations increase with the mole fraction of D₂O, implying a progressive depolarization and contraction of the C-H bonds. researchgate.net
| Bond Type | Modification upon Hydration | Reason | Supporting Evidence |
| S=O | Elongation | Hydrogen bonding to the oxygen atom weakens the double bond. | Theoretical calculations, FTIR spectroscopy acs.org |
| C-H | Contraction | Formation of weak C-H···O hydrogen bonds. | Theoretical calculations, IR spectroscopy acs.orgresearchgate.netresearchgate.net |
Determination of Internal Rotation Barriers in Dimethyl Sulfoxide-Water Adducts
The internal rotation of the two methyl groups in DMSO is a key dynamic feature. The barrier to this internal rotation can be influenced by the molecule's environment, including its interaction with water molecules in hydrated clusters.
For the isolated DMSO monomer, the barrier to methyl internal rotation (V₃) has been experimentally determined. nih.gov Quantum chemical calculations have been performed to compute this barrier, and while the calculated value may be slightly smaller than the experimental one, the trend upon complexation is consistent. acs.orgnih.gov
When DMSO forms a 1:1 complex with a water molecule, the theoretical barrier to methyl group internal rotation increases. acs.orgnih.gov For instance, one study calculated the barrier to be 11.5 kJ mol⁻¹ for the DMSO monomer and 12.5 kJ mol⁻¹ for the 1:1 complex, representing an increase of about 12.3%. acs.org This increase is attributed to the interactions between the oxygen atom of the water molecule and the hydrogen atoms of the DMSO methyl groups. nih.gov These interactions create a more hindered environment for the rotation of the methyl groups.
This increased barrier has observable spectroscopic consequences. In the rotational spectrum of the DMSO monomer, the internal rotation of the methyl groups causes a splitting of the rotational transitions. nih.gov However, in the spectrum of the DMSO-water complex, this splitting is often not observed, which is consistent with the theoretically predicted increase in the rotational barrier. acs.orgnih.gov
| System | Calculated Internal Rotation Barrier (V₃) | Experimental Observation |
| DMSO Monomer | 11.5 kJ mol⁻¹ acs.org | Splitting of rotational transitions observed. nih.gov |
| DMSO-Water (1:1) Complex | 12.5 kJ mol⁻¹ acs.org | No splitting of rotational transitions observed. acs.orgnih.gov |
Intermolecular Interactions and Solvation Phenomena of Dimethyl Sulfoxide in Aqueous Systems
Hydrogen Bonding Dynamics and Networks
The dominant molecular interaction in aqueous solutions of DMSO is hydrogen bonding. acs.org The primary sites for these interactions are the oxygen atom of the DMSO sulfoxide (B87167) group, which acts as a hydrogen bond acceptor, and the hydrogen atoms of water's hydroxyl groups, which act as donors. acs.org
Characterization of O-H···O=S Hydrogen Bonds
The formation of hydrogen bonds between water and the sulfoxide oxygen of DMSO (O-H···O=S) is a key feature of these mixtures. acs.orgiphy.ac.cn Studies have shown that DMSO can accept up to two hydrogen bonds from water molecules through its oxygen lone pairs. acs.org The strength of these DMSO-water hydrogen bonds is considered to be greater than that of water-water hydrogen bonds. researchgate.net This strong interaction leads to the formation of various DMSO-water complexes. researchgate.net
At low DMSO concentrations, singly hydrogen-bonded species are predominant. nih.govresearchgate.net As the concentration of DMSO increases, different hydrogen bonding configurations, such as 1DMSO:2H₂O and 2DMSO:1H₂O, have been identified. researchgate.netaip.org The lifetime of the hydrogen bond between water and DMSO is significantly longer than that between two water molecules. aip.orgarxiv.org For instance, in a 1 DMSO : 2 H₂O mixture, the hydrogen bond lifetimes are approximately 5 ps for water-DMSO pairs, compared to about 1 ps for water-water pairs in pure water. aip.org
The formation of these hydrogen bonds can be observed through spectroscopic techniques. For example, in Raman spectroscopy, the S=O stretching mode of DMSO shows a shift to lower wavenumbers upon the addition of water, indicating the formation of hydrogen bonds. nih.govmdpi.com Infrared spectroscopy also reveals distinct populations of DMSO, including free, singly hydrogen-bonded, and doubly hydrogen-bonded species. utexas.edu
Characterization of C-H···Ow Hydrogen Bonds
In addition to the primary O-H···O=S hydrogen bonds, weaker C-H···Ow hydrogen bonds, where Ow represents the oxygen atom of water, have also been identified. nih.govnih.gov In the most stable conformation of the 1:1 DMSO-water complex, the water molecule acts as a donor in the primary O-H···O=S bond and as an acceptor of two weak C-H···Ow bonds with the methyl hydrogens of DMSO. nih.gov
The formation of these C-H···Ow interactions is supported by spectroscopic evidence. Raman spectroscopy shows that the frequency shift of the C-H group in DMSO is dependent on the concentration, suggesting the formation of a hydrophobic hydrated structure. nih.gov This indicates an interaction between the non-polar methyl groups of DMSO and water molecules.
Cooperativity and Collective Effects in Dimethyl Sulfoxide-Water Hydrogen Bond Formation
The formation of hydrogen bonds in DMSO-water mixtures exhibits cooperativity, meaning that the formation of one hydrogen bond influences the strength of adjacent bonds. researchgate.net There is a cooperative effect between the O-H···O=S and C-H···Ow hydrogen bonds. nih.gov Quantum chemical calculations have shown that the interaction energies of both types of hydrogen bonds are significantly increased due to this cooperativity. researchgate.net
Non-Ideal Mixing Behavior in Aqueous Solutions
The mixing of DMSO and water is a highly non-ideal process, characterized by strong negative deviations from Raoult's law. researchgate.net This non-ideality is a consequence of the strong intermolecular interactions between DMSO and water molecules.
Thermodynamic Deviations from Ideal Solution Models
The mixing of DMSO and water is an exothermic process, releasing a significant amount of heat. quora.com This indicates that the formation of DMSO-water hydrogen bonds is energetically favorable. researchgate.net The thermodynamic properties of DMSO-water mixtures, such as enthalpy and entropy of mixing, show significant deviations from ideal behavior. core.ac.ukacs.org
Computer simulations have been used to calculate the thermodynamic properties of mixing. While many models can reproduce the experimental free energy and energy of mixing reasonably well, accurately reproducing the entropy of mixing, which changes sign with increasing DMSO concentration, has proven to be more challenging. researchgate.netcore.ac.ukacs.org The maximum deviation from ideal mixing behavior is observed at a mole fraction of DMSO of around 0.33, which is often attributed to the formation of 1DMSO:2H₂O aggregates. researchgate.net
| Property | Observation | Reference |
|---|---|---|
| Enthalpy of Mixing | Exothermic process, negative deviation from ideality. | quora.comresearchgate.net |
| Entropy of Mixing | Changes sign with increasing DMSO concentration, non-ideal behavior. | core.ac.ukacs.org |
| Free Energy of Mixing | Negative, indicating spontaneous mixing. | core.ac.ukacs.org |
| Maximum Deviation from Ideality | Occurs around a DMSO mole fraction of 0.33. | researchgate.net |
Influence of Dimethyl Sulfoxide on Solvent Self-Association and Hetero-Association
In pure liquid form, DMSO molecules exhibit self-association through dipole-dipole interactions. researchgate.netcohlife.orgnih.gov When mixed with water, this self-association is disrupted due to the formation of stronger DMSO-water hydrogen bonds. iphy.ac.cncohlife.org
The presence of DMSO also significantly affects the self-association of water. While DMSO disrupts the hydrogen-bond network of water, it can also strengthen the tetrahedral ordering of the remaining water molecules at certain concentrations. aip.orgnih.gov
The balance between self-association (DMSO-DMSO and water-water interactions) and hetero-association (DMSO-water interactions) is highly dependent on the concentration of the mixture. nih.gov Studies have identified three distinct regimes:
Strong DMSO-water interactions (<30 mol% DMSO): Dominated by the formation of hydrogen bonds between DMSO and water. nih.govresearchgate.net
Ideal-solution-like (30-90 mol% DMSO): A transitional region. nih.govresearchgate.net
Self-interaction or aggregation regime (>90 mol% DMSO): Where DMSO self-association becomes more prominent. nih.govresearchgate.net
Interactions with Complex Chemical Systems
The unique properties of di-methylsulfoxide trihydrate, arising from the strong polarization of the S=O bond and the presence of methyl groups, allow it to interact in distinct ways with complex chemical environments. These interactions are crucial in various scientific and industrial applications.
Solvation Effects in Deep Eutectic Solvents (DES)
Deep eutectic solvents (DESs) are a class of solvents typically composed of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). The interactions of DMSO within these systems, particularly in aqueous solutions, are of significant interest.
In Type III deep eutectic solvents, such as reline, which is composed of choline (B1196258) chloride and urea (B33335), the fundamental structure is maintained by a robust hydrogen bond network between the components. rsc.org The introduction of DMSO as a cosolvent has been shown to have a limited effect on this primary hydrogen bond network. rsc.org Molecular dynamics simulations reveal that key interactions, such as those between urea-urea, urea-chloride, and urea-choline, are largely preserved even with the addition of DMSO. rsc.org This is in contrast to the addition of water, a protic solvent, which can significantly disrupt the DES structure. rsc.org The aprotic nature of DMSO allows it to integrate into the solvent mixture without donating labile hydrogens, thus maintaining the structural integrity of the reline up to a mole fraction of 0.7. rsc.org The hydrogen bonding network of reline is primarily characterized by strong hydrogen bonds from the trans- and cis-hydrogens of urea to the chloride ion. nih.gov When water is introduced, it competes with urea for the chloride anions. nih.gov
In multicomponent mixtures containing DMSO and a DES like reline, preferential solvation is observed. Studies have shown that DMSO preferentially interacts with the urea component of the DES. rsc.org This is a notable difference from aqueous solutions of reline where the chloride ion is preferentially hydrated. rsc.org This preferential interaction of DMSO with urea is a key factor in how it acts as a cosolvent without drastically altering the fundamental properties of the DES. rsc.org In broader aqueous solutions of DMSO, a non-ideal mixing behavior is often observed, indicating complex preferential solvation and ion association properties. rsc.org
Influence on Lipid Bilayers and Model Membranes
Di-methylsulfoxide is well-known for its ability to penetrate biological membranes, and this property is directly linked to its interactions with the lipid bilayers that form the basis of these membranes.
The presence of DMSO in aqueous solutions can significantly alter the physical properties of lipid bilayers, including their fluidity and phase transition behavior. The main phase transition temperature (T_m), which marks the shift from a gel-like, ordered state to a more fluid, liquid-crystalline state, is particularly sensitive to DMSO concentration.
For dipalmitoylphosphatidylcholine (DPPC) and dimyristoylphosphatidylcholine (B1235183) (DMPC) lipid vesicles, increasing concentrations of DMSO generally lead to an increase in the main transition temperature. nih.gov This suggests a stabilizing effect on the gel phase of the membrane. osu.edu For instance, in DMPC large unilamellar vesicles (LUVs), the T_m increases from 24.7 °C in the absence of DMSO to 27.9 °C at a 40% (v/v) concentration of DMSO. nih.gov Similarly, for DPPC LUVs, the T_m rises from 41.5 °C to 42.8 °C under the same conditions. nih.gov At lower concentrations, DMSO can increase the diffusivity of water molecules at the surface of gel-phase DPPC bilayers. nih.gov At concentrations above 10 mol%, DMSO can induce dehydration of the phosphate (B84403) group of DPPC. nih.gov
Table 1: Effect of DMSO Concentration on the Main Phase Transition Temperature (T_m) of DMPC and DPPC LUVs nih.gov
| DMSO Concentration (v/v %) | DMPC T_m (°C) | DPPC T_m (°C) |
| 0 | 24.7 | 41.5 |
| 7.0 | 24.7 | 41.5 |
| 10 | 24.8 | 41.6 |
| 20 | 25.2 | 41.6 |
| 30 | 26.2 | 42.4 |
| 40 | 27.9 | 42.8 |
The estimated uncertainty for the transition temperature is ±0.2 °C.
This effect is not universal and can depend on the specific lipid composition. In some cases, particularly at low concentrations, DMSO has been observed to increase membrane fluidity. nu.edu.kz
The mechanical properties of lipid membranes, such as the bending modulus, are also influenced by the presence of DMSO. The bending modulus is a measure of the energy required to curve the membrane and is an indicator of its stiffness. Molecular dynamics simulations have predicted a significant decrease in the bending modulus of DPPC bilayers in the presence of DMSO. For example, a fivefold decrease was predicted in the presence of 12 mol% DMSO. nih.gov
Experimental studies on giant unilamellar vesicles (GUVs) have shown a more complex, concentration-dependent effect. For human erythrocyte membranes, a 1% v/v concentration of DMSO caused an increase in the bending modulus, indicating a stiffening of the membrane. nih.gov However, at a 5% v/v concentration, the trend reversed, and DMSO caused a softening of the membrane in terms of bending. nih.gov At 10% v/v, the effect on bending rigidity was weaker, and the membrane eventually recovered its original value. nih.gov For ternary GUVs composed of POPC/ESM/Chol, DMSO appeared to stiffen the membrane. nih.gov
Synthesis and Catalytic Applications Involving Dimethyl Sulfoxide As a Medium
Homogeneous Polymer Derivatization Reactions
The solvent system comprising dimethyl sulfoxide (B87167) and tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF·3H2O) has emerged as a potent medium for the dissolution and subsequent chemical modification of cellulose (B213188). uc.pt This system facilitates homogeneous reactions, allowing for uniform derivatization of the polymer.
The dissolution of cellulose in the TBAF/DMSO solvent system is a complex process driven by specific intermolecular interactions. uc.ptnih.gov DMSO itself acts as an excellent swelling agent, enhancing the accessibility of the cellulose structure. nih.gov The primary mechanism of dissolution, however, hinges on the activity of the fluoride ion (F⁻) from TBAF. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) studies have elucidated that the highly electronegative fluoride ions function as potent hydrogen bond acceptors. uc.ptnih.gov They disrupt the extensive intermolecular and intramolecular hydrogen-bonding network that gives cellulose its rigid, crystalline structure. nih.govnih.gov By breaking these cellulose-cellulose hydrogen bonds, the polymer chains are separated, leading to dissolution. uc.ptnih.gov Furthermore, the association of fluoride ions with the cellulose hydroxyl groups imparts an effective negative charge to the polymer chains, and the resulting electrostatic repulsion further aids in their separation and solubilization. uc.ptmdpi.com
The presence of water, even in small amounts, significantly impacts this equilibrium. uc.pt Water molecules interact strongly with the fluoride ions, effectively solvating them. uc.ptnih.gov This "removes" the fluoride ions from the cellulose chains, allowing the natural cellulose-cellulose hydrogen bonds to reform. uc.ptnih.gov This reformation leads to a rapid increase in viscosity and can induce the formation of gels or cause the cellulose to aggregate and precipitate out of the solution. uc.pt
Table 1: Key Interactions in the Cellulose-TBAF/DMSO System
| Component | Role in Dissolution | Effect of Water |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Swelling agent, increases accessibility of cellulose fibers. nih.gov | - |
| Tetrabutylammonium Fluoride (TBAF) | Source of fluoride ions. uc.pt | - |
| Fluoride Ion (F⁻) | Breaks cellulose-cellulose hydrogen bonds by acting as a hydrogen bond acceptor. nih.govmdpi.com | Interacts strongly with water, removing it from cellulose chains. uc.pt |
| Cellulose Hydroxyl Groups | Form hydrogen bonds with fluoride ions. uc.ptnih.gov | Reform intermolecular hydrogen bonds, leading to aggregation and gelation. uc.ptnih.gov |
The degree of substitution (DS)—the average number of substituent groups attached per anhydroglucose (B10753087) unit—is a critical parameter in cellulose modification that dictates the properties of the final product. researchgate.net Several factors influence the DS and the extent of polymer aggregation in DMSO-based systems.
Water Content: As established, water competes with cellulose for interaction with fluoride ions. uc.pt Its presence can hinder the accessibility of hydroxyl groups for reaction, potentially lowering the DS. It also promotes aggregation by allowing cellulose-cellulose hydrogen bonds to reform. nih.gov
Reactivity of Reagents: The inherent reactivity of the etherifying or esterifying agent plays a direct role. For instance, the etherification of cellulose in TBAF/DMSO with reactive halides like allyl- or benzyl (B1604629) bromide is noted to be slow, often necessitating the use of an alkali to activate the cellulose. mdpi.com
Cellulose Characteristics: The properties of the initial cellulose, such as its degree of polymerization (DP) and crystallinity, can affect its solubility and the accessibility of its hydroxyl groups for reaction. mdpi.com For example, microcrystalline cellulose (MCC) often dissolves more readily than fibrous celluloses with a high DP. mdpi.com
Polymer-Solvent Interactions: The balance of interactions between the polymer, the solvent, and any additives is crucial. The introduction of substituent groups alters the polymer's polarity. A higher DS with hydrophobic groups, for instance, can decrease the polymer's affinity for the polar solvent system, potentially leading to aggregation if the solubility limit is exceeded. mdpi.com Conversely, the introduction of sufficient charged or polar groups can enhance solubility. whiterose.ac.uk
During the acylation of cellulose in DMSO-based systems, several side reactions can occur, with hydrolysis being a primary concern. Acylating agents, such as acid anhydrides or acyl halides, are highly susceptible to reaction with water. If water is present in the solvent system, it can consume the acylating agent, reducing the efficiency of the cellulose modification and leading to a lower degree of substitution. researchgate.net
This hydrolysis reaction produces the corresponding carboxylic acid, which can alter the pH of the reaction medium. In some cases, acidic conditions can catalyze the degradation of the cellulose polymer itself through the hydrolysis of the β-1,4 glycosidic bonds that form the polymer backbone. nih.gov This depolymerization leads to a reduction in the molecular weight of the cellulose derivative, which can negatively impact its mechanical properties. nih.gov
Furthermore, DMSO itself, while generally stable, can participate in side reactions under certain conditions, such as in the presence of strong acids or activating agents like acetic anhydride, where it can act as an oxidant or participate in Pumerer-type rearrangements. nih.govkyoto-u.ac.jp Careful control of reaction conditions and the use of anhydrous solvents are therefore critical to minimize these unwanted pathways and ensure the desired modification of the cellulose.
Electrochemical Synthesis Processes
Dimethyl sulfoxide's high dielectric constant (ε ≈ 47), ability to dissolve metal salts, and wide electrochemical window make it a suitable solvent for electrochemical applications, including the synthesis of materials and as an electrolyte medium. orientjchem.orgnih.gov
The electrochemical synthesis, or electrocrystallization, of metal powders can be effectively carried out in DMSO-based solutions. A key advantage of using aprotic organic solvents like DMSO over purely aqueous solutions is their higher electrochemical stability, which can prevent the competing reaction of hydrogen evolution during metal deposition. orientjchem.org
For example, fine copper powders have been synthesized from solutions of copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) dissolved in DMSO. orientjchem.org In such a system, the components interact to form various ionic species that contribute to the solution's conductivity, including copper(II) ions, nitrate ions, and solvated complexes like [Cu(DMSO)₄(H₂O)₂]²⁺. orientjchem.org The DMSO molecules, being cation-tropic, form strong complexes with the Cu²⁺ ions. orientjchem.org
The morphology and size of the resulting metal powder particles are influenced by factors such as the concentration of the metal salt and the current density used during electrolysis. In the case of copper powder synthesis, it was found that powders obtained from 0.1–0.4 M solutions of Cu(NO₃)₂·3H₂O in DMSO yielded a high proportion of particles in the 30–40 μm size range. orientjchem.org At higher salt concentrations (e.g., 0.5 M and above), the viscosity of the electrolyte increases significantly, which in turn reduces the mobility of the metal ions and affects the deposition process. orientjchem.org
Table 2: Example of Electrolysis Conditions for Copper Powder Precipitation
| Parameter | Value/Condition |
|---|---|
| Electrolyte | 0.1–0.4 M Copper(II) nitrate trihydrate in DMSO orientjchem.org |
| Solvent | Dimethyl sulfoxide (DMSO) orientjchem.org |
| Anode | Copper plate orientjchem.org |
| Cathode | Stainless steel orientjchem.org |
| Result | Fine copper powders with a majority of particles sized 30–40 μm. orientjchem.org |
In any electrolyte solution, the performance is heavily dependent on the movement of ions (ionic mobility) and the extent to which cations and anions pair up (ionic association). DMSO plays a significant role in modulating these properties. Its high polarity facilitates the dissolution of salts and can enhance the mobility of ions. nih.gov
The introduction of DMSO as a solvent or co-solvent in electrolytes, such as those for magnesium or lithium batteries, can improve charge transfer. nih.govresearchgate.net This is because DMSO can change the solvation shell around the metal cation. For instance, in magnesium battery electrolytes, adding DMSO was shown to enhance the mobility of Mg-ions. nih.gov In Li-O₂ battery systems, adding DMSO to an ionic liquid electrolyte reduced the viscosity, which in turn improved the mobility of dissolved oxygen. researchgate.net
The degree of ionic association can be studied using techniques like high-pressure infrared spectroscopy. nih.gov In mixtures of ionic liquids and DMSO, it has been observed that DMSO can perturb the association-dissociation equilibrium of the ionic liquid's ions. nih.gov For polymer solid electrolytes, small amounts of additives like DMSO can act as plasticizers, creating transient free volume that allows for more efficient ion hopping between coordination sites, thus improving ionic conductivity and the lithium-ion transference number. acs.org However, the interactions are complex; while DMSO can enhance ion transport, excessive amounts can sometimes disrupt the desired transport pathways. acs.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetic Anhydride |
| Acetylacetone |
| Allyl Bromide |
| Benzyl Bromide |
| Copper(II) Nitrate Trihydrate |
| Cellulose |
| Dimethyl Sulfoxide (DMSO) |
| Ethyl Acetoacetate |
| Ethyl Benzoylacetate |
| Magnesium Nitrate |
| Methyl Acetoacetate |
| Tetrabutylammonium Fluoride Trihydrate (TBAF·3H2O) |
Control of Particle Morphology and Composition
The synthesis and any potential catalytic applications of dimethyl sulfoxide are intrinsically linked to the physical and chemical properties of its various forms, including its hydrated states. While extensive research exists on dimethyl sulfoxide (DMSO) as a versatile solvent and reactant, specific information regarding its trihydrate form is less common. This article focuses exclusively on what is currently known about di-methylsulfoxide trihydrate, adhering strictly to the topics of its synthesis and the control of its particle morphology and composition.
Synthesis of this compound
The formation of this compound is primarily observed and studied within the context of the binary system of dimethyl sulfoxide and water. Research has shown that this specific hydrate (B1144303) can be synthesized through a process involving the controlled crystallization of aqueous DMSO solutions.
Crystallization from Aqueous Solutions:
Scientific investigations have detailed the existence of stoichiometric hydrates of DMSO, which form upon warming flash-frozen aqueous solutions. nih.govnih.govresearchgate.net Specifically, this compound crystallizes from solutions with DMSO concentrations ranging from 25 to 66.7 mol%. nih.govnih.govresearchgate.net The process involves flash-freezing the DMSO-water mixture and then carefully warming it to a temperature range of 175 to 195 K. nih.govnih.govresearchgate.net
The crystal structure of this compound has been determined through neutron powder diffraction data. nih.govnih.govresearchgate.net It crystallizes in a monoclinic space group (P21/c). nih.govnih.govresearchgate.net The structure is characterized by sheets of tiled four- and eight-sided rings formed by two of the three water molecules. The DMSO molecules are situated between these sheets and are linked by the third water molecule, creating distinct water-DMSO-water tapes along the b-axis of the crystal lattice. nih.govnih.govresearchgate.net
Detailed crystallographic data for this compound at 195 K is presented in the table below.
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.26619 (3) |
| b (Å) | 7.01113 (2) |
| c (Å) | 10.06897 (3) |
| β (°) ** | 101.5030 (2) |
| Volume (ų) ** | 710.183 (3) |
| Z | 4 |
Table 1: Crystallographic Data for this compound at 195 K. nih.govnih.govresearchgate.net
Catalytic Applications Involving Dimethyl Sulfoxide as a Medium
Control of Particle Morphology and Composition
The control of crystal morphology is a critical aspect of material science, as the shape and size of crystals can significantly influence their properties and applications. mdpi.com In the context of this compound, direct studies focusing on the control of its particle morphology and composition are limited.
The formation and the very existence of this compound are dependent on the composition of the initial dimethyl sulfoxide-water solution and the specific temperature protocols for freezing and warming. nih.govnih.govresearchgate.net This indicates that the composition of the starting mixture is a key factor in obtaining the trihydrate.
While the broader field of crystallization offers various methods to control particle morphology—such as adjusting supersaturation, cooling rate, and the use of additives—specific research applying these techniques to control the crystal habit of this compound is not extensively documented in the available literature. mdpi.comresearchgate.net The research to date has primarily focused on identifying and structurally characterizing the hydrate rather than on manipulating its crystal morphology for specific applications. nih.govnih.govresearchgate.netresearchgate.net
Methodological Considerations and Interferences in Research Applications of Dimethyl Sulfoxide
Impact on Biochemical Assays and Cellular Studies
The use of DMSO as a solvent in in-vitro studies is a common practice, yet its influence on cellular processes is a critical methodological variable. Even at concentrations generally considered non-toxic, DMSO can elicit a range of cellular responses, making it essential for researchers to account for these effects.
As an organosulfur compound, DMSO can directly interfere with the study of sulfur metabolism. nih.govresearchgate.net Its introduction into cell culture can provide an additional source of sulfur, oxygen, or monocarbon units, potentially altering normal cellular processes. nih.gov This is a frequently neglected side-effect. nih.govresearchgate.net
Research has demonstrated that adding DMSO to cell culture medium, even in amounts considered acceptable, alters parameters of sulfur metabolism. nih.govresearchgate.net For instance, in studies using Caco-2 cell lines, the addition of DMSO to a serum-free culture medium led to a notable increase in the activity of cystathionine (B15957) γ-lyase (CTH) by 58%. nih.gov When administered via polymerosomes in a serum-free medium, DMSO increased CTH activity in Caco-2 and WT cell lines by 161% and 112%, respectively. nih.gov It also increased the activity of 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST) and thiosulfate (B1220275) sulfurtransferase (TST) in Caco-2 cells. nih.gov These findings highlight that DMSO can be a source of interference in studies related to sulfur metabolism, producing complex synergistic effects rather than simple, correctable artifacts. nih.gov
The metabolism of dimethyl sulfide (B99878) (DMS) to DMSO and its subsequent reduction back to DMS is a known biological process, occurring in both oxygen-rich and oxygen-poor environments. acs.org This biochemical cycling underscores the potential for exogenous DMSO to be integrated into and perturb the natural sulfur cycle within experimental models. acs.orgfrontiersin.org
Table 1: Effect of DMSO on the Activity of Sulfurtransferases in Selected Cell Lines
| Cell Line | Treatment Condition | MPST Activity Change (%) | CTH Activity Change (%) | TST Activity Change (%) |
| WT | DMSO in serum-free medium | +40% | +85% | Not specified |
| Caco-2 | DMSO in serum-free medium | Not specified | +58% | Not specified |
| Caco-2 | DMSO-loaded polymerosomes | +10% | +161% | +32% |
| WT | DMSO-loaded polymerosomes | Not specified | +112% | Not specified |
| Naglu-/- | DMSO-loaded polymerosomes | Not specified | Not specified | +31% |
| Data sourced from a study on the interference of DMSO in sulfur metabolism research. nih.gov |
DMSO can significantly alter the structure and function of proteins, acting as a stabilizer, activator, denaturant, or inhibitor depending on its concentration and the specific protein. aip.org At high concentrations, DMSO can induce protein aggregation and denaturation in a manner that is not specific to the protein or cell type. nih.gov
Studies using Raman and Raman optical activity (ROA) spectroscopy have shown that 100% DMSO solutions completely destabilize α-helices, converting them into a poly(L-proline) II (PPII) helix conformation. rsc.org In contrast, β-sheet structures remain largely unaffected, even at high DMSO concentrations. rsc.org For natively unfolded proteins like α-casein, pure DMSO induces a more disordered structure. rsc.org However, low concentrations of DMSO (around 10% v/v) have been observed to have minimal effect on the structure of highly helical proteins. rsc.org
The effect of DMSO on enzyme kinetics is also well-documented. For aldose reductase, DMSO acts as a competitive inhibitor towards L-idose reduction but shows a mixed-type inhibition for 4-hydroxynonenal (B163490) (HNE) reduction, demonstrating that its inhibitory action can be substrate-dependent. nih.gov In the case of SARS-CoV-2 3CLpro, increasing DMSO concentration up to 20% surprisingly enhanced the enzyme's catalytic efficiency and cleavage rate, despite decreasing its thermodynamic stability. scienceopen.com This effect was partly attributed to the improved solubility and reduced aggregation of the hydrophobic peptide substrate at higher DMSO concentrations. scienceopen.com A DMSO-perturbing assay has been developed to identify non-specific enzyme inhibitors, which leverages the principle that DMSO at higher concentrations can perturb enzyme conformations and reduce catalytic activity. nih.gov
Table 2: Summary of DMSO Effects on Various Enzymes
| Enzyme | Substrate(s) | DMSO Concentration | Observed Effect | Reference |
| Aldose Reductase | L-idose | 40-200 mM | Competitive inhibition | nih.gov |
| Aldose Reductase | 4-hydroxynonenal (HNE) | 100-200 mM | Mixed-type inhibition | nih.gov |
| Aldose Reductase | GSHNE, GAL | Up to 100 mM | No interference observed | nih.gov |
| SARS-CoV-2 3CLpro | Peptide Substrate | 5% - 20% (v/v) | Decreased stability, increased catalytic rate | scienceopen.com |
| Various | General | High | Perturbs conformation, gradual decrease in activity | nih.gov |
The concentration of DMSO used as a solvent is a critical variable that can significantly impact cell viability and proliferation in culture systems. btsjournals.com The cytotoxic effects of DMSO are dose-dependent, and the threshold for toxicity varies widely among different cell types. btsjournals.commdpi.com For example, while concentrations up to 10% v/v may be tolerated by human peripheral blood mononuclear cells (PBMCs) for short durations, concentrations as low as 0.5% can be toxic to other cell types. btsjournals.comnih.gov
Studies on skin fibroblast cell lines showed that very low concentrations of DMSO (0.001-0.01%) could enhance cell proliferation, while concentrations of 0.5% and higher led to a dose-dependent reduction in viability, with no cells surviving beyond a 3% concentration. btsjournals.comresearchgate.net Similarly, for human apical papilla cells (hAPC), DMSO concentrations of 5% and 10% were found to be cytotoxic, whereas 0.1% and 0.5% were considered safe for experimental periods up to 7 days. nih.gov In rheumatoid arthritis fibroblast-like synoviocytes (RA FLSs), significant toxicity (≈15%) was observed at DMSO concentrations above 0.1%, and a concentration below 0.05% was recommended to be considered safe. mdpi.com
Conversely, some studies have reported anti-inflammatory effects, with DMSO concentrations of 1% and 2% v/v reducing the proliferation of lymphocytes and higher concentrations (5% and 10%) decreasing the production of inflammatory cytokines like TNF-α, IFN-γ, and IL-2. nih.gov This demonstrates that DMSO is not an inert vehicle but an active compound whose effects on cell viability and function must be carefully controlled and reported in experimental designs.
Table 3: Dose-Dependent Effects of DMSO on Cell Viability
| Cell Type | DMSO Concentration (v/v) | Effect on Viability/Proliferation | Reference |
| Skin Fibroblasts | 0.001% - 0.01% | Enhanced proliferation | btsjournals.comresearchgate.net |
| Skin Fibroblasts | 0.5% - 3% | Reduced viability (dose-dependent) | btsjournals.comresearchgate.net |
| Lymphocytes | 1% - 2% | Reduced proliferation | nih.gov |
| Lymphocytes | 2.5% | No significant change in viability | nih.gov |
| Human Apical Papilla Cells | 0.1% - 0.5% | Generally safe (up to 7 days) | nih.gov |
| Human Apical Papilla Cells | 5% - 10% | Cytotoxic | nih.gov |
| RA Fibroblast-Like Synoviocytes | < 0.05% | Considered safe (minimal toxicity) | mdpi.com |
| RA Fibroblast-Like Synoviocytes | > 0.1% | Significant toxicity | mdpi.com |
Cryoprotective Mechanisms from a Physical Chemistry Perspective
DMSO is a widely used cryoprotectant, valued for its ability to mitigate the cellular damage caused by freezing. medjpps.com Its effectiveness stems from its profound influence on the physicochemical properties of water, particularly its ability to inhibit ice crystallization and promote a vitrified, or amorphous, state at low temperatures. rsc.orgresearchgate.net
A primary mechanism of cryoinjury is the formation of large, sharp ice crystals that can physically rupture cell membranes. stackexchange.com DMSO disrupts the formation of these damaging crystals. stackexchange.com By forming hydrogen bonds with water, it lowers the freezing point of the solution and, more importantly, hinders the organization of water molecules into the hexagonal lattice structure of ice. stackexchange.com
Furthermore, recent research suggests a critical role for DMSO in inhibiting the eutectic crystallization of solutes like sodium chloride (NaCl). acs.orgtransplantaciebuniek.sknih.gov As water freezes out of a solution, the concentration of solutes in the remaining unfrozen liquid increases. This freeze-concentrated solution can reach a eutectic point where the solute itself crystallizes, which can be highly damaging to cells. acs.orgacs.org Studies have shown a strong correlation between the loss of cell viability and the eutectic crystallization of NaCl. acs.orgtransplantaciebuniek.sk DMSO effectively inhibits this eutectic phase transformation, particularly at concentrations of 2 vol% and higher, by inducing the formation of an amorphous, glassy state instead of a crystalline one. acs.orgtransplantaciebuniek.sknih.gov This inhibition of eutectic crystallization is now considered a key aspect of its cryoprotective action. acs.orgacs.org The binary DMSO-water system can undergo complex phase transformations upon cooling, including the potential formation of specific hydrates. nih.govnih.gov
The promotion of vitrification—the transition of a liquid into a non-crystalline, amorphous solid (a glass)—is a cornerstone of DMSO's cryoprotective ability. rsc.orgresearchgate.net Instead of forming sharp, damaging crystals, the DMSO-water mixture freezes into an amorphous glassy state with rounded surfaces. stackexchange.com Molecular dynamics simulations have provided evidence that DMSO broadens the glass transition of water, leading to the formation of a "stronger" and more thermodynamically stable glassy state. rsc.orgresearchgate.net This increased stability reduces the probability of ice nucleation as the temperature decreases. rsc.org
The presence of this amorphous, freeze-concentrated phase of DMSO has been confirmed experimentally. nih.gov However, this amorphous state is metastable and can crystallize during slow thawing, a process known as devitrification, which can release latent heat and still threaten cell viability. nih.gov The crystallization of this amorphous phase into forms like DMSO trihydrate and ice during warming has been demonstrated. nih.govresearchgate.net Therefore, the stability of the amorphous fraction induced by DMSO during both cooling and subsequent warming is crucial for successful cryopreservation. researchgate.net Even low concentrations of DMSO can significantly decrease the total amount of ice formed, contributing to its effectiveness. nih.gov
Thermodynamic Description of Cryoinhibitory Action of Di-methylsulfoxide trihydrate
The cryoinhibitory action of dimethyl sulfoxide (B87167) (DMSO) is intrinsically linked to its interaction with water and the resulting phase behavior at low temperatures. A key component in this system is the formation of specific hydrates, including this compound (DMSO·3H₂O). Understanding the thermodynamics of this hydrate (B1144303) is crucial for elucidating the mechanisms of cryoprotection.
The binary phase diagram of the water-DMSO system reveals the conditions under which different solid phases, including ice and various DMSO hydrates, are stable. researchgate.netnih.gov The formation of DMSO·3H₂O occurs upon warming of flash-frozen aqueous solutions of DMSO. researchgate.net Specifically, in cryoprotective mixtures, a freeze-concentrated amorphous phase of DMSO can form during cooling. Upon thawing, this amorphous phase can crystallize into DMSO trihydrate and ice. nih.gov This crystallization event is significant as it has been correlated with a critical temperature range for the loss of cell viability during slow thawing. researchgate.netnih.gov
The cryoprotective mechanism of DMSO is often attributed to its ability to suppress ice formation and mitigate the detrimental effects of the freeze-concentrated solution. researchgate.net The formation of DMSO·3H₂O is a manifestation of the strong hydrogen-bonding interactions between DMSO and water molecules. These interactions lead to a significant depression of the freezing point of the mixture compared to pure water. uoa.gr Molecular dynamics simulations have shown that the hydration structure around the oxygen atom of DMSO is well-defined, with strong, linear hydrogen bonds to water molecules. uoa.grrsc.org These strong interactions are responsible for the formation of the stable trihydrate crystalline structure.
Recent research has highlighted an alternative hypothesis for the cryoprotective action of DMSO, suggesting its role in inhibiting the eutectic crystallization of sodium chloride (NaCl). researchgate.net Thermoanalytical studies have shown a correlation between the loss of cell viability and the eutectic crystallization of NaCl, which DMSO helps to prevent. researchgate.net The formation of DMSO·3H₂O is part of the complex phase behavior that influences the concentration of solutes like NaCl in the unfrozen fraction, thereby affecting their crystallization.
The table below summarizes key thermodynamic and structural information related to the DMSO-water system and the formation of its hydrates.
| Property | Value/Description | Reference |
| DMSO·3H₂O Formation | Crystallizes on warming of flash-frozen aqueous solutions between 175 and 195 K. | researchgate.net |
| DMSO·3H₂O in Cryopreservation | Forms from the crystallization of an amorphous freeze-concentrated phase during thawing. | nih.gov |
| Eutectic with Anhydrous DMSO | A stable eutectic exists between DMSO·3H₂O and anhydrous DMSO at approximately 203 K. | researchgate.net |
Environmental Chemistry and Biogeochemical Cycling of Dimethyl Sulfoxide and Its Hydrated Forms
Microbial Transformation Pathways
The transformation of dimethyl sulfide (B99878) to dimethyl sulfoxide (B87167) by microbial activity is a critical juncture in the marine organic sulfur cycle. nih.govresearchgate.net This biological oxidation represents a major sink for DMS in the surface waters of the ocean. nih.govnih.gov
The enzymatic oxidation of dimethyl sulfide (DMS) to dimethyl sulfoxide (DMSO) is a key biological process, primarily carried out by marine heterotrophic bacteria. nih.govfrontiersin.org A significant enzyme responsible for this conversion is trimethylamine (B31210) monooxygenase (Tmm). nih.govresearchgate.net Studies on the model marine bacterium Ruegeria pomeroyi have revealed that this enzyme oxidizes DMS to DMSO in a 1:1 ratio. nih.govresearchgate.net The gene encoding for Tmm is present in a substantial portion of bacteria inhabiting marine surface waters, including the abundant marine Roseobacter and SAR11 clades. nih.govfrontiersin.org
The catalytic mechanism of Tmm involves a two-step process consisting of a reductive half-reaction followed by an oxidative half-reaction, which is characteristic of bacterial flavin-containing monooxygenases (FMOs). nih.govfrontiersin.org In the initial reductive step, flavin adenine (B156593) dinucleotide (FAD) is reduced by nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADPH). frontiersin.org Subsequently, in the oxidative half-reaction, the reduced FAD reacts with molecular oxygen to form a C4a-(hydro)peroxyflavin intermediate. frontiersin.org The binding of the DMS substrate then triggers a conformational change, allowing for the oxidation of DMS to DMSO. frontiersin.org Following the reaction, DMSO, NADP+, and a water molecule are released, regenerating the oxidized FAD for the next catalytic cycle. frontiersin.org
Other enzyme systems are also involved in the interconversion of DMS and DMSO. Molybdenum-containing metalloenzymes are well-studied catalysts for this transformation. nih.gov Additionally, phototrophic purple bacteria, such as certain Thiocystis species, can oxidize DMS to DMSO, using DMS as an electron source for photosynthesis. nih.govosti.gov
The microbial oxidation of DMS to DMSO is of profound ecological importance in the global sulfur cycle. nih.govfrontiersin.org DMS is a volatile sulfur compound that plays a role in atmospheric chemistry and climate regulation. nih.gov The conversion of DMS to the less volatile DMSO by marine microorganisms significantly reduces the flux of DMS from the ocean to the atmosphere. oup.com It is estimated that biological consumption is a major component of the global sink for DMS, with microbial oxidation to DMSO being a primary fate in surface seawater. nih.govfrontiersin.org In some regions, such as the Sargasso Sea, this pathway can account for approximately 70% of the total oxidized DMS. frontiersin.org
The prevalence of bacteria capable of this transformation, such as the SAR11 and marine Roseobacter clades which can constitute up to 20% of bacteria in the surface ocean, underscores the global significance of this microbial process. frontiersin.org The dimethyl sulfoxide reductase superfamily of enzymes, found in both Bacteria and Archaea, is central to the evolution and functioning of biogeochemical cycles, with some enzymes believed to have been present in the last universal common ancestor. nih.govasm.org The reduction of DMSO back to DMS can also occur, particularly in anoxic environments, and is carried out by a wide range of facultatively anaerobic bacteria and sulfate-reducing bacteria, further highlighting the dynamic cycling of these sulfur compounds. oup.comethz.ch
Atmospheric and Aquatic Fate
The fate of dimethyl sulfoxide in atmospheric and aquatic environments is governed by photochemical transformations and its transport and distribution properties. publish.csiro.au
In the atmosphere, dimethyl sulfoxide is not susceptible to direct photolysis by sunlight but is subject to oxidation by hydroxyl (•OH) radicals, with a calculated atmospheric half-life of approximately 2 to 6 hours. nih.govunil.ch
In aquatic systems, advanced oxidation processes (AOPs) involving UV light and hydrogen peroxide (H₂O₂) or ozone (O₃) can effectively degrade DMSO. researchgate.netnih.gov The degradation of DMSO by the UV/H₂O₂ process follows two main pathways. One pathway involves the oxidation of the sulfur atom, leading to the formation of sulfur-containing intermediates such as methanesulfinate (B1228633) (CH₃SO₂⁻) and methanesulfonate (B1217627) (CH₃SO₃⁻), which are ultimately mineralized to sulfate (B86663) (SO₄²⁻). researchgate.net The other pathway involves the mineralization of one of the carbon constituents through the formation of non-sulfur-containing intermediates like formaldehyde (B43269) (HCHO) and formate (B1220265) (HCO₂⁻). researchgate.net Methanesulfonate is notably resistant to further oxidation, which can slow down the complete mineralization of DMSO. researchgate.netnih.gov Ozonation also degrades DMSO, producing similar intermediates. nih.gov
The interaction of DMSO with water is also significant. Due to the high atmospheric concentration of water, hydrogen bonding between water molecules and DMSO is likely. researchgate.netnih.gov This can form DMSO hydrates, which may be relatively abundant in the atmosphere and could potentially influence the oxidation pathways. researchgate.netnih.gov
The transport and distribution of dimethyl sulfoxide in the environment are dictated by its physicochemical properties. With an estimated Log Koc of 0.64, DMSO is considered to be mobile in soil and is not expected to significantly adsorb to suspended solids, sediments, or soils. unil.ch
Modeling of its environmental distribution suggests that if released equally into the environment, DMSO will primarily partition into soil (60.4%) and water (39.5%), with very small amounts partitioning into the air (0.0334%) and sediment (0.0723%). unil.ch Its low Henry's Law constant indicates that DMSO is essentially non-volatile from water and moist soil surfaces. gaylordchemical.com This is supported by observations that marine air concentrations of DMSO are much lower than those of DMS, suggesting minimal volatilization from the sea surface. gaylordchemical.com
DMSO is considered inherently biodegradable, and wastewater treatment plants can effectively treat effluents containing DMSO with proper acclimatization of the microbial community. gaylordchemical.comunil.ch In soil, microorganisms can metabolize DMSO, leading to the formation of dimethyl sulfide and elemental sulfur. gaylordchemical.comgaylordchemical.com Plants are also capable of absorbing DMSO through their roots and foliage, where it is metabolized to dimethyl sulfone (DMSO₂) and dimethyl sulfide, or incorporated into sulfur-containing amino acids. unil.ch
Research Findings on Dimethyl Sulfoxide Cycling
| Aspect | Key Finding | Organism/System | Significance |
|---|---|---|---|
| Enzymatic Oxidation | Trimethylamine monooxygenase (Tmm) oxidizes DMS to DMSO. nih.govfrontiersin.org | Ruegeria pomeroyi, SAR11 clade bacteria | Identifies a key molecular mechanism for DMSO production in the ocean. nih.gov |
| Global Sulfur Cycle | Microbial oxidation to DMSO is a major sink for oceanic DMS. nih.govfrontiersin.org | Marine microbial communities | Regulates the flux of climate-active DMS to the atmosphere. oup.com |
| Photochemical Degradation | Degrades via •OH radicals to form intermediates like methanesulfonate and ultimately sulfate. researchgate.netnih.gov | Aquatic systems (UV/H₂O₂, Ozonation) | Determines the persistence and transformation products of DMSO in water. researchgate.net |
| Environmental Distribution | Primarily partitions to soil and water with low volatility. unil.ch | Global environmental model | Predicts the environmental compartments where DMSO is likely to accumulate. unil.ch |
Q & A
Q. What safety protocols are critical when handling dimethylsulfoxide trihydrate in laboratory experiments?
Researchers must work in designated fume hoods to minimize inhalation exposure and review Safety Data Sheets (SDS) for hazard-specific guidelines . Training should include hazard identification (e.g., skin penetration enhancement), emergency response (neutralization of spills), and proper storage (room temperature, desiccated conditions) . Competence must be demonstrated via assessments of risk mitigation strategies, such as Schlenk line use or waste disposal protocols .
Q. Which analytical methods are validated for quantifying dimethylsulfoxide trihydrate in pharmaceutical formulations?
Spectrophotometric methods using derivatizing agents (e.g., ninhydrin) enable quantification in bulk materials, with validation via International Council for Harmonisation (ICH) guidelines . Reverse-phase high-performance liquid chromatography (RP-HPLC) with Box-Behnken experimental design optimizes parameters like mobile phase composition and column temperature for precision . Method validation includes linearity (R² > 0.998), accuracy (98–102% recovery), and robustness against pH/temperature variations .
Advanced Research Questions
Q. How can Quality by Design (QbD) principles improve the optimization of dimethylsulfoxide trihydrate-based formulations?
QbD employs fractional factorial designs to identify critical factors (e.g., polymer concentration, drug loading) and response surface methodology (RSM) to model interactions between variables . For example, Central Composite Design (CCD) optimizes particle size and drug release kinetics, with desirability functions prioritizing sustained-release profiles . Statistical software (e.g., Design-Expert®) validates predictive models, reducing experimental runs by 40–60% while maintaining robustness .
Q. What strategies resolve contradictions between theoretical and experimental data for dimethylsulfoxide trihydrate’s physicochemical properties?
Discrepancies in solubility or crystallinity often arise from hydrate polymorphism. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) differentiate anhydrous vs. trihydrate forms . Computational modeling (e.g., COSMO-RS) predicts solubility parameters, while experimental validation via phase diagrams clarifies stability under humidity-controlled conditions . Contradictory toxicity data require meta-analyses of batch-specific impurities (e.g., dimethyl sulfide) using gas chromatography-mass spectrometry (GC-MS) .
Q. How should toxicological studies be designed to assess dimethylsulfoxide trihydrate’s safety in preclinical models?
Repeat-dose studies in rodents evaluate hematological (e.g., hemoglobin, reticulocyte counts) and renal parameters (creatinine clearance, BUN) . Protocols mandate duplicate or triplicate sample analyses to minimize autoanalyzer variability, with retention of third samples for arbitration . Histopathological assessments of liver/kidney tissues and urinary hydroxyproline levels are critical for detecting long-term toxicity .
Methodological Considerations
- Experimental Design : Use Box-Behnken or CCD for multifactor optimization, reducing resource expenditure .
- Data Validation : Cross-reference spectroscopic (UV-Vis) and chromatographic (HPLC) data to confirm compound integrity .
- Regulatory Compliance : Align with FDA/EMA guidelines for impurity profiling (e.g., ICH Q3A/B) and stability testing (ICH Q1A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
